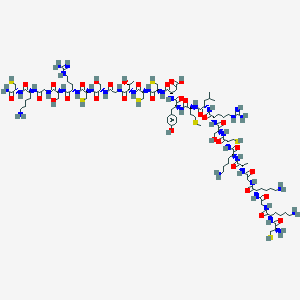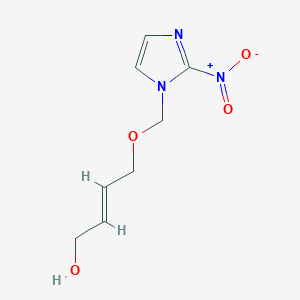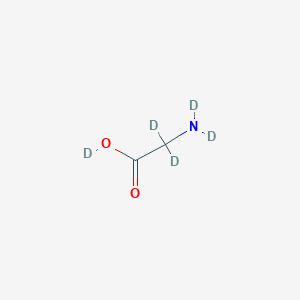
4-Amino-3,5-Dimethylbenzenepropanol
Übersicht
Beschreibung
4-Amino-3,5-dimethylbenzenepropanol (4-ADMP) is a chemical compound that has been studied for its potential use in a variety of scientific and medical applications. It is a derivative of benzenepropanol, and is composed of a benzene ring with three methyl groups and an amino group. 4-ADMP has been found to possess a range of interesting properties, including the ability to interact with certain proteins and receptors, and to act as a ligand for various enzymes.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
4-Amino-3,5-Dimethylbenzenepropanol: wird in der Proteomics-Forschung aufgrund seiner Eigenschaften als Amin verwendet. Amine können mit Aldehyden und Ketonen reagieren, um Schiff'sche Basen zu bilden, die in Proteinvernetzungsstudien nützlich sind. Die einzigartige Struktur dieser Verbindung könnte sie möglicherweise zu einem wertvollen Werkzeug für die Untersuchung von Proteininteraktionen und -modifikationen machen .
Synthese von energetischen Materialien
Die Verbindung dient als Vorläufer bei der Synthese von energetischen Materialien. Beispielsweise wurde sein Derivat, 4-Amino-3,5-Dinitropyrazol-Bleisalz (PDNAP), synthetisiert und auf sein thermisches Verhalten und seine Anwendung als energetischer Verbrennungskatalysator in Festtreibstoffen untersucht . Die Untersuchung solcher Derivate kann zu Fortschritten bei Materialien mit hoher Energiedichte für verschiedene Anwendungen führen.
Katalyse in Festtreibstoffen
Forschungen haben gezeigt, dass PDNAP, abgeleitet von this compound, als Verbrennungskatalysator in Festtreibstoffen wirken kann. Es kann den Brenngeschwindigkeitsdruckexponent von Doppelbasis- oder Verbundmodifizierten Doppelbasistreibstoffen reduzieren, was entscheidend für die Kontrolle des Verbrennungsprozesses in der Raketentechnik ist .
Thermische Analyse und Kalorimetrie
Die Verbindung ist auch im Bereich der thermischen Analyse und Kalorimetrie von Bedeutung. Ihre Derivate wurden mit Techniken wie der Differentialthermoanalyse (DSC) und der Thermogravimetrischen Analyse (TG) charakterisiert, die Einblicke in ihre thermische Zersetzungskinetik und -mechanismen liefern .
Bildung von Hemiaminalen und Schiff'schen Basen
In der chemischen Synthese ist this compound an der Bildung stabiler Hemiaminalen und Schiff'scher Basen beteiligt. Diese Reaktionen sind wichtig für die Herstellung von Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie, wie z. B. Enzyminhibitoren oder Rezeptorliganden .
Oberflächenfunktionalisierung von Nanopartikeln
Die Verbindung wurde zur Oberflächenfunktionalisierung von Silbernanopartikeln verwendet. Dieser Prozess ist unerlässlich für die Herstellung funktionalisierter Nanopartikel mit spezifischen Eigenschaften, die in verschiedenen Bereichen wie Medizin, Elektronik und Katalyse eingesetzt werden können .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that related compounds have been used as energetic combustion catalysts in solid propellants .
Result of Action
Related compounds have been shown to act as energetic combustion catalysts, influencing the burning rate of solid propellants .
Action Environment
The action, efficacy, and stability of 4-Amino-3,5-dimethylbenzenepropanol can be influenced by various environmental factors . .
Eigenschaften
IUPAC Name |
3-(4-amino-3,5-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(4-3-5-13)7-9(2)11(8)12/h6-7,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHJKXYRQTXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625888 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454476-59-6 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)







